2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride
Description
2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of organic compounds known as acetic acids. It features a piperidine ring and a chlorophenyl group, making it a compound of interest in various fields of research, including medicinal chemistry and pharmacology.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-piperidin-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2.ClH/c14-11-6-4-10(5-7-11)12(13(16)17)15-8-2-1-3-9-15;/h4-7,12H,1-3,8-9H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXOOJPISORWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions where a chlorophenyl group is introduced to the piperidine ring.
Formation of Acetic Acid Derivative:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis and Salt Formation
The hydrochloride salt is formed via acid hydrolysis or direct HCl gas treatment:
-
Acid hydrolysis : Performed with aqueous H₂SO₄ or HBr at 80–85°C, cleaving ester/protective groups to yield the free acid .
-
Salt precipitation : Purging HCl gas into the reaction mass generates the hydrochloride salt, with stoichiometry controlled by HCl quantity .
Stability Notes :
-
pH sensitivity : Stable under acidic conditions (pH 1–3) but undergoes hydrolysis in alkaline media .
Functional Group Reactivity
-
Piperidine ring : Undergoes alkylation (e.g., with 1,3-dibromopropane) and nucleophilic substitution (e.g., with methylamine) .
-
Chlorophenyl group : Participates in Suzuki couplings, though steric hindrance may limit reactivity .
-
Acetic acid moiety : Forms esters, amides, or acyl chlorides (using SOCl₂/DMF) for further derivatization .
Side Reactions and Byproducts
Common side reactions include:
-
Over-hydrolysis : Excessive acid treatment degrades the piperidine ring .
-
Esterification artifacts : Unintended ester formation during coupling steps .
-
Impurity profile : Byproducts like benzylamine or 1-phenethylamine are recoverable via extraction .
Purification Methods :
Physical and Analytical Data
| Property | Value/Observation | Source |
|---|---|---|
| Melting point | 131–132°C (hydrochloride form) | |
| Solubility | Soluble in DMF, DCM; sparingly in water | |
| Spectroscopic data | ¹H-NMR (DMSO-d₆): δ 8.11 (d, ArH), 3.27 (t, CH₂) |
Scientific Research Applications
Neuroprotective Properties
Research has indicated that this compound exhibits neuroprotective activity, making it a candidate for treating various neurological disorders. A study demonstrated its efficacy in models of ischemic stroke, where it was shown to reduce cerebral infarction and promote recovery in mice subjected to middle cerebral artery occlusion .
Case Study : In a focused ischemia model, treatment with 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride resulted in a significant reduction in the size of brain lesions compared to control groups, suggesting potential for use in acute neurological injuries .
Antiepileptic Activity
The compound has also been studied for its antiepileptic properties. In animal models, it was found to protect against convulsions induced by electrical stimulation, indicating its potential as an anticonvulsant agent .
Data Table: Antiepileptic Efficacy
| Compound | Dose (mg/kg) | DA50 (Protective Dose) |
|---|---|---|
| This compound | 10 | 10 mg/kg |
Treatment of Cognitive Disorders
The compound has shown promise in treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease and schizophrenia. Its mechanism appears to involve modulation of neurotransmitter systems, which is crucial for cognitive function .
Case Study : In a study on Alzheimer's disease models, administration of the compound improved memory retention and reduced behavioral deficits, highlighting its potential therapeutic role .
Pharmacological Insights
The pharmacological profile of this compound suggests that it acts primarily through modulation of dopaminergic and serotonergic pathways. This multifaceted action may contribute to its effectiveness across various conditions, including anxiety and depression alongside its neuroprotective effects.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. This could include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethanol
- 2-(4-Chlorophenyl)-2-(piperidin-1-yl)propanoic acid
- 2-(4-Chlorophenyl)-2-(piperidin-1-yl)butanoic acid
Uniqueness
2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride is unique due to its specific combination of a piperidine ring and a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its efficacy against several biological targets.
- Molecular Formula : C13H17Cl2NO2
- Molecular Weight : 290.19 g/mol
- CAS Number : 1956309-34-4
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential anti-inflammatory properties. Research indicates that this compound may influence pathways related to:
- Neurotransmitter Receptors : It may act on serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against specific bacterial strains:
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetic acid | Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.025 | |
| Pseudomonas aeruginosa | 0.030 |
These findings suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
A notable case study involved the evaluation of the compound's effects on inflammation in a murine model. The study demonstrated that administration of this compound resulted in a marked reduction in inflammatory markers (TNF-alpha and IL-6) when compared to control groups. This suggests a potential role in treating inflammatory diseases.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound possesses favorable absorption characteristics, with bioavailability enhanced by its lipophilic nature. However, toxicity assessments are necessary to ascertain safe dosage levels for therapeutic applications. Current data suggest low acute toxicity, but further chronic exposure studies are warranted.
Q & A
Basic: What are the standard synthetic protocols for preparing 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride?
Answer:
The synthesis typically involves multi-step routes:
Nucleophilic substitution : Reacting 4-chlorophenylacetic acid derivatives with piperidine under basic conditions (e.g., K₂CO₃) to form the piperidinyl-acetic acid backbone .
Salt formation : Treating the free base with HCl in anhydrous solvents (e.g., ethanol) to yield the hydrochloride salt .
Purification : Recrystallization or column chromatography (using silica gel and solvents like dichloromethane/methanol) to achieve >95% purity .
Key Monitoring Techniques :
- TLC (Rf ~0.5 in 9:1 DCM/MeOH) to track reaction progress .
- HPLC (C18 column, mobile phase: methanol/sodium acetate buffer pH 4.6) for purity validation .
Basic: Which spectroscopic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.3–7.5 ppm (4-chlorophenyl aromatic protons), δ 3.5–3.7 ppm (piperidinyl N–CH₂), and δ 1.4–1.6 ppm (piperidinyl methylene groups) .
- ¹³C NMR : Carboxylic acid carbon at δ ~175 ppm .
- Mass Spectrometry (MS) : ESI-MS m/z [M+H⁺] = 299.1 (calculated for C₁₃H₁₇ClNO₂⁺) .
- X-ray Crystallography : Resolves stereochemistry and confirms hydrogen bonding patterns (e.g., Cl···H interactions) .
Advanced: How can researchers optimize reaction yields and minimize byproducts during synthesis?
Answer:
- Statistical Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, stoichiometry). For example, optimizing piperidine equivalents (1.2–1.5 molar ratios) reduces unreacted starting material .
- Computational Modeling : Density Functional Theory (DFT) predicts transition states to identify energy barriers in nucleophilic substitution steps .
- In Situ Monitoring : Real-time FTIR tracks intermediate formation (e.g., acyl chloride intermediates) to adjust reaction dynamics .
Advanced: What strategies resolve contradictions in pharmacological activity data across studies?
Answer:
- Comparative Binding Assays : Perform competitive radioligand binding studies (e.g., using ³H-labeled analogues) to validate receptor affinity discrepancies .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed bioactivity variations .
- Species-Specific Assays : Test compound activity in human vs. rodent cell lines (e.g., HEK-293 vs. CHO-K1) to clarify interspecies differences .
Advanced: How can mechanistic ambiguities in the compound’s biological activity be addressed?
Answer:
- Knockout Models : CRISPR-Cas9 gene editing to silence putative targets (e.g., GPCRs or ion channels) in cell lines .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish allosteric vs. orthosteric interactions .
- Molecular Dynamics Simulations : Models compound-receptor interactions over microsecond timescales to predict binding stability .
Advanced: How should researchers handle conflicting crystallographic and spectroscopic data?
Answer:
- 2D NMR Techniques : NOESY or HSQC resolves stereochemical conflicts (e.g., axial vs. equatorial piperidinyl conformers) .
- Synchrotron X-ray Diffraction : High-resolution (<1.0 Å) crystallography clarifies bond-length discrepancies (e.g., C–Cl vs. C–S bond anomalies) .
- Hybrid Refinement : Combine crystallographic data with DFT-optimized geometries for accurate structural models .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential HCl gas release during salt formation .
- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: What analytical methods quantify trace impurities in bulk samples?
Answer:
- UPLC-MS/MS : Detects impurities at <0.1% levels using a BEH C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (water/acetonitrile + 0.1% formic acid) .
- ICP-OES : Screens for heavy metal contaminants (e.g., Pd from catalytic steps) with detection limits of 1 ppb .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
